molecular formula C14H21N3O5 B12956871 N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine

N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine

Cat. No.: B12956871
M. Wt: 311.33 g/mol
InChI Key: UTKVSJDTZIBDDL-UHFFFAOYSA-N
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Description

N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine is a synthetic organic compound that belongs to the class of amino acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which undergoes amination to introduce the amino group. This is followed by the coupling of the amino-pyridine with a glycine derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like DIPEA. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can yield alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine involves its interaction with specific molecular targets. The amino and carbonyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)glycine: Lacks the Boc protecting group.

    N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-methylglycine: Contains a methyl group instead of the Boc group.

Uniqueness

N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine is unique due to the presence of the Boc protecting group, which provides stability during synthesis and allows for selective deprotection under mild conditions.

Properties

Molecular Formula

C14H21N3O5

Molecular Weight

311.33 g/mol

IUPAC Name

2-[2-(3-amino-2-oxopyridin-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C14H21N3O5/c1-14(2,3)22-13(21)17(9-11(18)19)8-7-16-6-4-5-10(15)12(16)20/h4-6H,7-9,15H2,1-3H3,(H,18,19)

InChI Key

UTKVSJDTZIBDDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCN1C=CC=C(C1=O)N)CC(=O)O

Origin of Product

United States

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